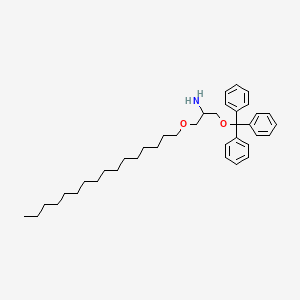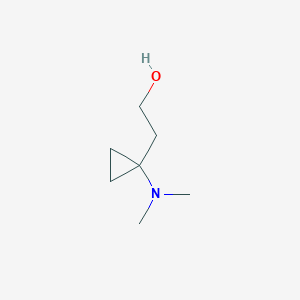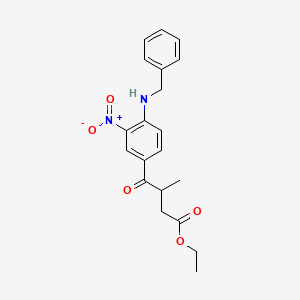
H-DL-Lys-DL-Pro-DL-Ser-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto H-DL-Lis-DL-Pro-DL-Ser-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2 es un péptido sintético compuesto por múltiples aminoácidos. Este péptido se caracteriza por la presencia de ambas formas D y L de los aminoácidos, lo que puede influir en su actividad biológica y estabilidad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de H-DL-Lis-DL-Pro-DL-Ser-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2 generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye los siguientes pasos:
Carga de resina: El primer aminoácido (DL-Met) se une a la resina.
Desprotección: Se elimina el grupo protector del aminoácido para permitir que se agregue el siguiente aminoácido.
Acoplamiento: El siguiente aminoácido (DL-Leu) se activa y se acopla a la cadena peptídica en crecimiento.
Repetición: Se repiten los pasos 2 y 3 para cada aminoácido posterior en la secuencia.
Escisión: El péptido completo se escinde de la resina y se purifica.
Métodos de producción industrial
En un entorno industrial, la producción de este péptido puede involucrar sintetizadores automáticos de péptidos, que agilizan el proceso SPPS. Estas máquinas pueden manejar múltiples síntesis de péptidos simultáneamente, lo que aumenta la eficiencia y reduce el riesgo de error humano. Además, la producción a gran escala puede implicar la optimización de las condiciones de reacción, como la temperatura, el solvente y las concentraciones de reactivos, para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
H-DL-Lis-DL-Pro-DL-Ser-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2: puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El residuo de metionina (DL-Met) puede oxidarse a metionina sulfóxido o metionina sulfona.
Reducción: Los puentes disulfuro, si están presentes, pueden reducirse a tioles libres.
Sustitución: Los residuos de aminoácidos pueden sustituirse por otros aminoácidos para modificar las propiedades del péptido.
Reactivos y condiciones comunes
Oxidación: El peróxido de hidrógeno o el ácido performico pueden utilizarse para oxidar los residuos de metionina.
Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) pueden reducir los puentes disulfuro.
Sustitución: Los derivados de aminoácidos y los reactivos de acoplamiento como HATU o DIC se utilizan en SPPS para reacciones de sustitución.
Principales productos formados
Oxidación: Metionina sulfóxido o metionina sulfona.
Reducción: Tioles libres de los puentes disulfuro.
Sustitución: Péptidos modificados con secuencias de aminoácidos alteradas.
Aplicaciones Científicas De Investigación
H-DL-Lis-DL-Pro-DL-Ser-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2: tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un péptido modelo para estudiar las técnicas de síntesis y modificación de péptidos.
Biología: Se investiga su papel en las interacciones proteína-proteína y las vías de señalización celular.
Medicina: Se explora para posibles aplicaciones terapéuticas, como péptidos antimicrobianos o inhibidores enzimáticos.
Industria: Se utiliza en el desarrollo de materiales basados en péptidos y nanotecnología.
Mecanismo De Acción
El mecanismo de acción de H-DL-Lis-DL-Pro-DL-Ser-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2 depende de su secuencia y estructura específicas. Los péptidos pueden interactuar con varios objetivos moleculares, incluidas las enzimas, los receptores y otras proteínas. La presencia de ambas formas D y L de los aminoácidos puede afectar la afinidad de unión y la estabilidad del péptido. El péptido puede ejercer sus efectos a través de:
Unión a receptores: Modulación de la actividad del receptor y las vías de señalización descendentes.
Inhibición de enzimas: Bloqueo de la actividad enzimática al unirse al sitio activo.
Interrupción de las interacciones proteína-proteína: Interferencia con la formación de complejos proteicos.
Comparación Con Compuestos Similares
H-DL-Lis-DL-Pro-DL-Ser-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2: se puede comparar con otros péptidos similares, como:
H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2: Otro péptido sintético con una secuencia similar pero diferente composición de aminoácidos.
Elcatonina: Un derivado de la calcitonina utilizado como agente anti-paratiroideo.
Otros péptidos DL: Péptidos que contienen ambas formas D y L de los aminoácidos, que pueden tener actividades biológicas y perfiles de estabilidad únicos.
La singularidad de H-DL-Lis-DL-Pro-DL-Ser-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2
Propiedades
IUPAC Name |
4-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[1-[2-[[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H92N16O15S/c1-34(2)28-41(53(85)69-39(50(63)82)22-27-92-3)68-48(79)32-67-51(83)42(30-36-18-20-37(78)21-19-36)71-54(86)43(29-35-12-5-4-6-13-35)72-52(84)40(15-9-24-66-60(64)65)70-55(87)44(31-49(80)81)73-56(88)47-17-11-26-76(47)59(91)45(33-77)74-57(89)46-16-10-25-75(46)58(90)38(62)14-7-8-23-61/h4-6,12-13,18-21,34,38-47,77-78H,7-11,14-17,22-33,61-62H2,1-3H3,(H2,63,82)(H,67,83)(H,68,79)(H,69,85)(H,70,87)(H,71,86)(H,72,84)(H,73,88)(H,74,89)(H,80,81)(H4,64,65,66) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWGJMUZXSIZFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CCCCN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H92N16O15S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1309.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12108690.png)
![2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B12108695.png)

![1-Amino-8-azabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12108712.png)

![N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12108735.png)


![Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate](/img/structure/B12108749.png)

![1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid](/img/structure/B12108768.png)

![1-[1-(Aminomethyl)cycloheptyl]propan-1-ol](/img/structure/B12108783.png)
